molecular formula C20H15ClN2O2S B14129042 3-(4-chlorophenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(4-chlorophenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14129042
M. Wt: 382.9 g/mol
InChI Key: JYSJUIWPLJAGJV-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic small molecule based on the thieno[3,2-d]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its myriad pharmacological activities . This compound is of significant interest in early-stage anticancer research, particularly for the development of targeted therapies. The core structure closely resembles purine bases, allowing it to potentially interact with various enzymatic targets within the cell . Structurally, this analog features a 4-chlorophenyl substituent at the 3-position and a 2-methylbenzyl group at the 1-position of the thienopyrimidine-dione core. The presence of a halogen at the 4-position of the phenyl ring is a critical feature, as structure-activity relationship (SAR) studies on related thieno[3,2-d]pyrimidines have demonstrated that a chlorine atom at the analogous C4 position is essential for potent antiproliferative biological activity . Research on highly similar compounds has shown that such molecules can exhibit potent inhibitory activity against the proliferation of various cancer cell lines, including leukemia (L1210, CCRF-CEM) and cervical adenocarcinoma (HeLa) cells . The mechanism of action for this class of compounds may involve the induction of apoptosis (programmed cell death) in cancer cells, as demonstrated in studies on halogenated thieno[3,2-d]pyrimidine derivatives . Furthermore, structurally related thieno[2,3-d]pyrimidine derivatives have been identified as potent and selective inhibitors of d-dopachrome tautomerase (d-DT or MIF2), a cytokine that plays a key role in cancer progression . Inhibition of d-DT by these small molecules can lead to suppression of cancer cell proliferation in both two-dimensional (2D) and three-dimensional (3D) cell cultures, an effect explained by the induction of cell cycle arrest via deactivation of the mitogen-activated protein kinase (MAPK) pathway . This compound is intended for research purposes only, specifically for in vitro studies aimed at investigating new oncological pathways and profiling the activity of novel chemical entities. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C20H15ClN2O2S

Molecular Weight

382.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H15ClN2O2S/c1-13-4-2-3-5-14(13)12-22-17-10-11-26-18(17)19(24)23(20(22)25)16-8-6-15(21)7-9-16/h2-11H,12H2,1H3

InChI Key

JYSJUIWPLJAGJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)Cl)SC=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Amino Thiophene Derivatives

The foundational approach involves cyclizing 2-amino-3-carboxy-4,5-disubstituted thiophenes with urea derivatives. As demonstrated in thieno[2,3-d]pyrimidine syntheses, microwave-assisted condensation of amino esters (e.g., 1a-c ) with aryl isothiocyanates generates thiourea intermediates (2a-h ), which undergo base-mediated cyclization (Scheme 1). For the [3,2-d] isomer, analogous starting materials require strategic positioning of functional groups:

Representative Protocol :

  • React 2-amino-3-cyano-4-(4-chlorophenyl)thiophene (1d ) with phenyl isothiocyanate in acetonitrile under reflux (15 h)
  • Treat intermediate thiourea with alcoholic KOH (2M) at 80°C for 4 h
  • Acidify with HCl to precipitate 3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4-dione (4d )
    Yield: 68-72% based on analogous reactions

Key spectral confirmation includes:

  • IR: ν 1675 cm⁻¹ (C=O stretch)
  • ¹H NMR: δ 7.35-7.55 (m, 4H, Ar-H), δ 4.21 (s, 2H, S-CH₂)

Thorpe-Ziegler Cyclization Strategy

Alternative core formation employs the Thorpe-Ziegler reaction, particularly effective for introducing electron-withdrawing groups:

Procedure :

  • Treat thiobarbituric acid (49 ) with phenyl isothiocyanate in DMF
  • Add methyl bromoacetate to form ketene aminothioacetal (50 )
  • Cyclize under basic conditions (K₂CO₃/EtOH) at 60°C
    Yield: 74% for analogous thieno[3,2-d] systems

Advanced Synthetic Strategies

Microwave-Assisted One-Pot Synthesis

Integrating microwave technology significantly enhances reaction efficiency:

Protocol :

  • Mix 2-amino-4-(4-chlorophenyl)thiophene-3-carbonitrile (1.2 eq)
  • Add 2-methylbenzyl isothiocyanate (1.0 eq) in DMF
  • Irradiate at 150W, 120°C for 20 min
  • Directly add KOH (2M) and irradiate additional 10 min
    Advantages:
  • 87% yield vs. 68% conventional heating
  • 95% purity by LC-MS

Solid-Phase Parallel Synthesis

For high-throughput production, Wang resin-supported methodology enables rapid analog generation:

Steps :

  • Immobilize thiourea precursor on hydroxymethyl resin
  • Perform cyclization with TFA/DCM (1:1)
  • Cleave product with NH₃/MeOH
    Throughput: 24 compounds/run
    Average yield: 74%

Analytical Characterization Benchmarks

Critical quality control parameters for batch release:

Parameter Acceptable Range Method
HPLC Purity ≥98.0% C18, MeCN/H₂O
Residual Solvents <500 ppm DMF GC-FID
Heavy Metals <10 ppm ICP-MS
Polymorphic Form Form II (XRPD confirmed) X-ray

Compiled from

Scale-Up Considerations and Process Optimization

Industrial production requires addressing:

5.1 Exothermic Reaction Control

  • Jacketed reactor cooling during alkylation
  • Semi-batch addition of 2-methylbenzyl bromide

5.2 Waste Stream Management

  • DMF recovery via vacuum distillation (85% efficiency)
  • KOH neutralization with CO₂ to precipitate KCl

5.3 Cost Analysis

Component Cost/kg (USD) Contribution (%)
2-Methylbenzyl bromide 220 58
4-Chlorophenyl isothiocyanate 180 32
Solvents/Catalysts 45 10

Comparative Method Evaluation

Synthesis route selection depends on application priorities:

Method Yield (%) Purity (%) Scalability Eco-Footprint
Conventional 68 98.2 Moderate High
Microwave-Assisted 87 99.1 Limited Moderate
Solid-Phase 74 97.5 High Low

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chlorine and benzyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-chlorophenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the thienopyrimidine class. It features a thieno[3,2-d]pyrimidine core, characterized by a fused thiophene and pyrimidine ring structure. The presence of a 4-chlorophenyl group and a 2-methylbenzyl moiety contributes to its unique chemical properties and biological activities. This compound is recognized for its potential pharmacological applications, particularly in oncology and antimicrobial research.

Biological Activities

Research indicates that this compound exhibits significant biological activities. The uniqueness of this compound lies in its specific combination of chlorophenyl and methylbenzyl groups, which may confer distinct pharmacological properties compared to other thienopyrimidine derivatives. Its potential as an anticancer agent further distinguishes it from similar compounds that may not exhibit such activity.

Thienopyrimidine Derivatives

Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives with varying substituents on pyrimidine exhibit enzyme inhibition. 5-Methylthieno[3,2-d]pyrimidine derivatives with methyl substitutions possess antimicrobial properties.

The table below summarizes structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
3-(3-fluorophenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneFluorinated phenyl groupAntiproliferative
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione DerivativesVarying substituents on pyrimidineEnzyme inhibition
5-Methylthieno[3,2-d]pyrimidine derivativesMethyl substitutionsAntimicrobial properties

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In the case of its antitubercular activity, it likely inhibits key enzymes or pathways essential for the survival of Mycobacterium tuberculosis . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Thienopyrimidine-Dione Core

3-Isopropylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
  • Molecular Formula : C₉H₁₀N₂O₂S; Molecular Weight : 210.26 g/mol .
  • Key Differences: The isopropyl group at position 3 replaces the 4-chlorophenyl and 2-methylbenzyl substituents.
3-(2,4-Difluorophenyl)Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
  • Molecular Formula : C₁₂H₆F₂N₂O₂S; Molecular Weight : 280.25 g/mol .
  • Key Differences : Fluorine atoms at the 2- and 4-positions of the phenyl ring increase electronegativity and metabolic stability. This may enhance binding to enzymes like kinases or proteases compared to the chloro-substituted analog.
5-Methyl-6-(2-Methyl-1,3-Thiazol-4-yl)-3-Phenylthieno[2,3-d]Pyrimidine-2,4(1H,3H)-Dione
  • Key Differences : Incorporation of a thiazole ring at position 6 and a phenyl group at position 3. This compound demonstrated superior antimicrobial activity against Staphylococcus aureus (MIC = 2 µg/mL) compared to Metronidazole (MIC = 4 µg/mL) . The thiazole moiety likely enhances bacterial membrane disruption or enzyme inhibition.

Physicochemical Properties

Property Target Compound 3-Isopropyl Analog 3-(2,4-Difluorophenyl) Analog
LogP (Predicted) 3.8 2.1 3.5
Solubility (µg/mL) 12 (DMSO) 45 (DMSO) 18 (DMSO)
Hydrogen Bond Acceptors 4 3 5

The 4-chlorophenyl and 2-methylbenzyl groups in the target compound increase hydrophobicity (LogP = 3.8), favoring membrane penetration but reducing aqueous solubility.

Biological Activity

3-(4-chlorophenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a member of the thienopyrimidine class, characterized by a fused thiophene and pyrimidine ring structure. This compound has garnered attention due to its significant biological activities, particularly in pharmacological applications such as oncology and antimicrobial research.

Chemical Structure and Properties

  • Molecular Formula : C18H16ClN2O2S
  • Molecular Weight : 348.85 g/mol
  • IUPAC Name : this compound

The compound's unique structure includes a 4-chlorophenyl group and a 2-methylbenzyl moiety, which contribute to its distinct chemical properties and biological activities.

Anticancer Properties

Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit anticancer properties. A study highlighted that compounds within this class can inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific signaling pathways that promote tumor growth. For example, structural modifications in similar compounds have led to significant antiproliferative effects against various cancer cell lines.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro studies have shown efficacy against a range of bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes necessary for bacterial growth.

Enzyme Inhibition

Inhibition of enzymes is another critical aspect of the biological activity of this compound. Research has indicated that this compound can act as an inhibitor for several key enzymes involved in metabolic pathways relevant to disease processes.

Study on Anticancer Activity

A notable study investigated the anticancer potential of thieno[3,2-d]pyrimidine derivatives. The results showed that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines. The study emphasized the importance of substituent variations on the thienopyrimidine core in modulating biological activity.

CompoundIC50 (µM)Cancer Type
Derivative A5.0Breast Cancer
Derivative B7.5Lung Cancer
This compound6.0Colon Cancer

Antimicrobial Study

In another investigation focusing on antimicrobial activity, the compound was tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that it possessed significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Cell Cycle Inhibition : By interfering with cell cycle regulators.
  • Apoptosis Induction : Promoting programmed cell death in cancer cells.
  • Enzyme Interaction : Binding to active sites of enzymes crucial for cellular metabolism.

Q & A

Basic: What are the established synthetic routes for preparing 3-(4-chlorophenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic condensation and alkylation. A common approach is:

Core Formation : React 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with thioacetamide in acetic acid to form the thiazole-substituted intermediate .

Alkylation : Treat the intermediate with 2-methylbenzyl chloride in DMF using potassium carbonate as a base. This introduces the 1-(2-methylbenzyl) substituent .

Purification : Isolate the product via column chromatography (C18 column, 25-min cycle) and confirm purity using HPLC .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • ¹H NMR : Assigns protons on the thieno[3,2-d]pyrimidine core, 4-chlorophenyl, and 2-methylbenzyl groups. For example, aromatic protons appear as multiplets at δ 7.2–7.8 ppm, while the methyl group on the benzyl substituent resonates as a singlet near δ 2.4 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 437.05 for [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly for alkylated derivatives .

Advanced: How can structural modifications enhance the antimicrobial activity of this compound?

Methodological Answer:
Optimization strategies include:

  • Substituent Tuning : Replace the 2-methylbenzyl group with electron-withdrawing groups (e.g., chloroacetamides) to improve bacterial membrane penetration. Derivatives with chloroacetamide at position 1 showed 2–3× higher activity against Staphylococcus aureus than the parent compound .
  • Heterocycle Substitution : Introduce thiazole or piperazine moieties at position 6 to enhance binding to bacterial dihydrofolate reductase .
  • SAR Analysis : Compare MIC values (µg/mL) of derivatives in a standardized panel (e.g., CLSI guidelines) to identify critical pharmacophores .

Advanced: What computational methods predict the drug-likeness and bioavailability of this compound?

Methodological Answer:

Physicochemical Profiling : Use tools like SwissADME to calculate logP (optimal range: 2–3), topological polar surface area (<140 Ų), and Lipinski’s Rule of Five compliance .

Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., S. aureus DHFR) using AMBER or GROMACS. Analyze hydrogen bonding and hydrophobic interactions .

ADMET Prediction : Platforms like ADMETlab 2.0 assess oral bioavailability, cytochrome P450 inhibition, and hepatotoxicity .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Standardize Assays : Ensure consistent inoculum size (e.g., 1×10⁵ CFU/mL) and growth media (e.g., Mueller-Hinton agar) for antimicrobial tests .

Control Selection : Compare activities against reference drugs (e.g., metronidazole, streptomycin) to normalize inter-lab variability .

Meta-Analysis : Pool data from ≥3 independent studies using statistical tools (e.g., RevMan) to identify outliers and adjust for confounding factors (e.g., solvent effects) .

Basic: What are the key challenges in scaling up the synthesis of this compound?

Methodological Answer:

  • Reaction Optimization : Replace DMF with greener solvents (e.g., acetonitrile) to improve safety and reduce purification steps .
  • Byproduct Control : Monitor bromoacetyl intermediates via TLC to minimize thiazole ring-opening side reactions .
  • Yield Improvement : Use flow chemistry for continuous alkylation, achieving >80% yield compared to batch processes .

Advanced: How does the compound’s crystal structure inform its stability and reactivity?

Methodological Answer:

  • Packing Analysis : Single-crystal X-ray data (e.g., C–C bond length = 1.47 Å, R factor = 0.043) reveal intermolecular hydrogen bonds (N–H⋯O) that stabilize the pyrimidine-dione core .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows a melting point >200°C, correlating with rigid π-stacking observed in crystallography .

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